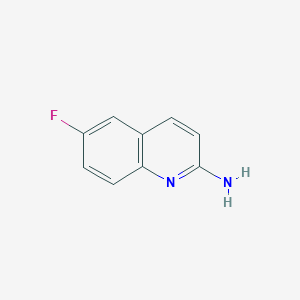
6-Fluoroquinolin-2-amine
Vue d'ensemble
Description
6-Fluoroquinolin-2-amine is a chemical compound that is part of the quinoline family, which is known for its diverse range of biological activities and applications in medicinal chemistry. The presence of the fluoro group at the 6-position and the amine group at the 2-position on the quinoline ring system can significantly alter the compound's chemical and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives, including those with substitutions at the 6-position, often involves multi-step chemical reactions. For instance, the synthesis of a novel 5-amino-6-methylquinoline carboxylic acid, which is structurally related to 6-fluoroquinolin-2-amine, was achieved from 2,3,4-trifluoro aniline in 12 steps . Similarly, the synthesis of 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid (flumequine), which contains a fluoro group at a position analogous to the 6-position in 6-fluoroquinolin-2-amine, was synthesized from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline . These examples demonstrate the complexity and the multi-step nature of synthesizing fluoroquinoline derivatives.
Molecular Structure Analysis
The molecular structure of fluoroquinoline derivatives is characterized by the quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The introduction of a fluorine atom, as seen in flumequine, can influence the electronic distribution and the reactivity of the molecule . The presence of an amine group, as in 6-aminoquinoline, can introduce additional sites for chemical reactivity and potential for forming salts or interacting with biological targets .
Chemical Reactions Analysis
Fluoroquinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common reaction for halogenated aromatics. The 6-amino-3,4-dihydroisoquinolinium derivatives, for example, are formed through a nucleophilic ring-opening followed by an aza Diels-Alder reaction . The presence of the amino group can also facilitate the formation of derivatives, such as the synthesis of [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine, which can be used as a fluorescent labeling reagent .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinoline derivatives are influenced by their molecular structure. The introduction of a fluorine atom can increase the lipophilicity of the molecule, which can affect its pharmacokinetic properties. The photophysical properties of these compounds are also noteworthy, as some fluoroquinoline derivatives exhibit strong fluorescence and photostability, making them suitable for applications in fluorescent labeling and imaging . The stability of these compounds under various conditions, such as pH, light, and heat, is also an important aspect of their chemical properties .
Applications De Recherche Scientifique
-
Antibacterial Applications
- Field : Medical and Pharmaceutical Sciences .
- Application Summary : Fluoroquinolones, including 6-fluoroquinolin-2-amine, are widely used as antibacterials . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
- Methods of Application : Fluoroquinolones work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction .
- Results : Due to enhanced penetration ability through cell membranes, fluoroquinolones possess a high antibacterial activity .
-
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
- Field : Organic Chemistry .
- Application Summary : The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
- Methods of Application : The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed .
- Results : The discussed methods are practical and quite meaningful for both scientific research and industrial applications .
-
Formation of Complexes with Metals
- Field : Inorganic Chemistry .
- Application Summary : Fluoroquinolones can form complexes with metals, which have various applications .
- Methods of Application : The formation of these complexes involves the interaction of fluoroquinolones with metal ions .
- Results : The formation of these complexes can enhance the properties of fluoroquinolones and open up new applications .
-
Synthesis of 2-Phenylsubstituted Fluoroquinolones
- Field : Organic Chemistry .
- Application Summary : 2-Phenylsubstituted fluoroquinolones are synthesized for various applications .
- Methods of Application : The synthesis involves the cyclization of the corresponding 2-aminosubstituted 3-pentafluorobenzoyl acrylic acids .
- Results : 2-Thio substituted quinolones are widely used for the synthesis of annelated fluoroquinolones .
-
Antimicrobial Agent
- Field : Medical and Pharmaceutical Sciences .
- Application Summary : Certain derivatives of quinoline, such as 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile, have been found to be more active antimicrobial agents when compared with standard drugs like ampicillin, norfloxacin, and griseofulvin .
- Methods of Application : These compounds are used as antimicrobial agents in the treatment of various infections .
- Results : These compounds have shown promising results in terms of their antimicrobial activity .
-
Antiviral Agent
- Field : Medical and Pharmaceutical Sciences .
- Application Summary : Quinoline derivatives, including 6-Fluoroquinolin-2-amine, have shown potential as antiviral agents .
- Methods of Application : These compounds work by inhibiting viral replication .
- Results : Quinoline derivatives have shown promising results in terms of their antiviral activity .
-
Antidepressant and Anticonvulsant
- Field : Medical and Pharmaceutical Sciences .
- Application Summary : Certain quinoline derivatives have been found to have antidepressant and anticonvulsant effects .
- Methods of Application : These compounds are used in the treatment of various mental health conditions .
- Results : These compounds have shown promising results in terms of their therapeutic effects .
-
Anticancer Agent
- Field : Medical and Pharmaceutical Sciences .
- Application Summary : Quinoline derivatives have shown potential as anticancer agents .
- Methods of Application : These compounds work by inhibiting cancer cell proliferation .
- Results : Quinoline derivatives have shown promising results in terms of their anticancer activity .
Safety And Hazards
The safety information for “6-Fluoroquinolin-2-amine” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Propriétés
IUPAC Name |
6-fluoroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSROYDXRWJWKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464662 | |
| Record name | 6-fluoroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinolin-2-amine | |
CAS RN |
791626-57-8 | |
| Record name | 6-fluoroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)
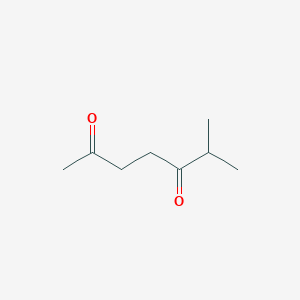
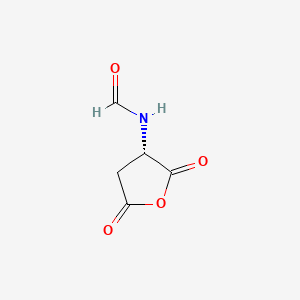
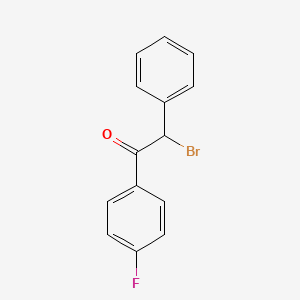
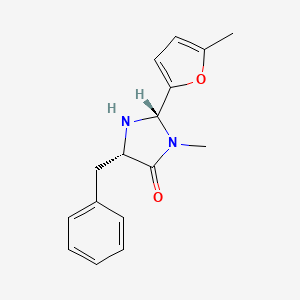
![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)
![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)
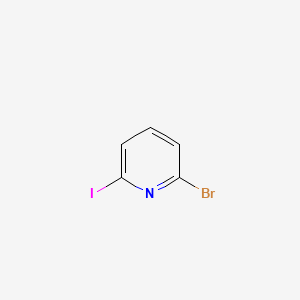
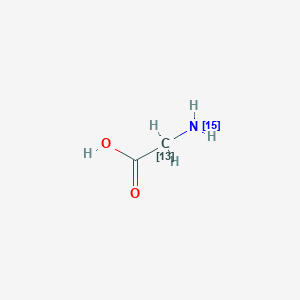

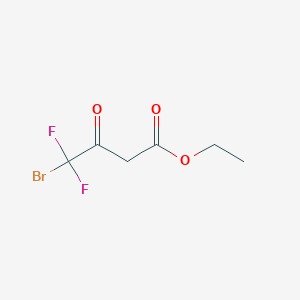
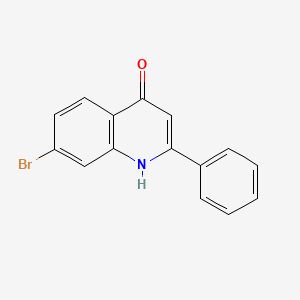
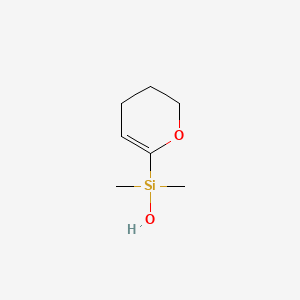
![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)